molecular formula C11H16N2O4S B2887685 2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid CAS No. 232280-96-5

2-(n-Boc-aminomethyl)-5-methylthiazole-4-carboxylic acid

Cat. No. B2887685
Key on ui cas rn: 232280-96-5
M. Wt: 272.32
InChI Key: SVJXVFJTMBYODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06740647B1

Procedure details

Methyl 2-(N-Boc-aminomethyl)-5-methylthiazole-4-carboxylate (22.0 g, 77 mmol) was dissolved in ethanol (100 ml), and a solution of LiOH (2.2 g, 92 mmol) in water (50 ml) was added. After the mixture had been stirred for 30 minutes at room temperature, the ethanol was removed on a rotary evaporator and the solution which remained was diluted with water (70 ml). The aqueous phase was washed with ethyl acetate (3×) and brought to pH 2 with 20% strength NaHSO4 solution, during which process a pale brown oil separated out. The aqueous phase was extracted with dichloromethane and the combined organic extracts were dried (MgSO4) and concentrated in vacuo. The pale brown residue was extracted by stirring in diisopropyl ether. The colorless precipitate which remained was filtered off with suction and washed with diisopropyl ether. Yield: 6.9 g (25.4 mmol, 33%, colorless solid).
Name
Methyl 2-(N-Boc-aminomethyl)-5-methylthiazole-4-carboxylate
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH2:9][C:10]1[S:11][C:12]([CH3:19])=[C:13]([C:15]([O:17]C)=[O:16])[N:14]=1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[Li+].[OH-]>C(O)C.O>[C:1]([NH:8][CH2:9][C:10]1[S:11][C:12]([CH3:19])=[C:13]([C:15]([OH:17])=[O:16])[N:14]=1)([O:3][C:4]([CH3:5])([CH3:7])[CH3:6])=[O:2] |f:1.2|

Inputs

Step One
Name
Methyl 2-(N-Boc-aminomethyl)-5-methylthiazole-4-carboxylate
Quantity
22 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCC=1SC(=C(N1)C(=O)OC)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture had been stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol was removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
the solution which remained was diluted with water (70 ml)
WASH
Type
WASH
Details
The aqueous phase was washed with ethyl acetate (3×)
CUSTOM
Type
CUSTOM
Details
separated out
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The pale brown residue was extracted
STIRRING
Type
STIRRING
Details
by stirring in diisopropyl ether
FILTRATION
Type
FILTRATION
Details
The colorless precipitate which remained was filtered off with suction
WASH
Type
WASH
Details
washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(=O)(OC(C)(C)C)NCC=1SC(=C(N1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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